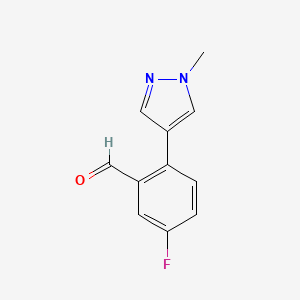

5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde

Description

5-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is a fluorinated aromatic aldehyde featuring a 1-methylpyrazole substituent at the 2-position of the benzaldehyde ring. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive aldehyde group and the electron-withdrawing effects of the fluorine atom. Its molecular formula is C₁₁H₉FN₂O, with a molecular weight of 204.20 g/mol. The fluorine atom enhances polarity and may influence reactivity in substitution or coupling reactions, while the pyrazole ring contributes to steric and electronic modulation.

Properties

IUPAC Name |

5-fluoro-2-(1-methylpyrazol-4-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c1-14-6-9(5-13-14)11-3-2-10(12)4-8(11)7-15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBGGTFALLCDMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

5-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is being investigated for its potential as a therapeutic agent. Its applications include:

- Antitumor Activity: Preliminary studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines, such as breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism appears to involve the inhibition of critical signaling pathways related to tumor growth and survival .

- Antimicrobial Properties: Research shows that this compound may inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent. Specific minimum inhibitory concentration (MIC) values are yet to be determined for various pathogens .

Biological Studies

The compound's interaction with biological systems is of significant interest:

- Enzyme Inhibition: Similar compounds have been reported to interact with enzymes such as colony stimulating factor-1 receptor (CSF-1R) and nicotinamide phosphoribosyltransferase (NAMPT), influencing cellular processes like proliferation and apoptosis .

- Biochemical Pathways: It affects the NAD+ salvage pathway, crucial for cellular metabolism and energy production, indicating its role in metabolic studies .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules. Its reactivity allows for various transformations:

- Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

- Reduction: It can be reduced to yield alcohols.

- Substitution Reactions: The fluorine atom can be replaced with other functional groups through nucleophilic aromatic substitution reactions .

Case Studies and Research Findings

Several studies have highlighted the promising applications of this compound:

Case Study 1: Anticancer Activity Evaluation

A study synthesized various pyrazole derivatives, including this compound, to evaluate their biological activities. Results indicated significant anticancer effects against multiple cell lines, warranting further investigation into their mechanisms of action .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of pyrazole derivatives. The findings suggested that this compound exhibits notable antibacterial activity against specific strains, emphasizing its potential in developing new antimicrobial therapies .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's binding affinity and selectivity towards these targets. The pyrazole ring plays a crucial role in the biological activity by interacting with specific amino acids in the active sites of enzymes.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs, highlighting variations in substituents, molecular weight, and functional groups:

Key Observations:

Functional Group Variations: The target compound’s aldehyde group distinguishes it from the aniline derivative in , which has a primary amine. This difference impacts reactivity; the aldehyde is more electrophilic, enabling condensations or nucleophilic additions.

Physicochemical Properties

- Solubility: The fluorine atom and pyrazole ring likely enhance solubility in polar aprotic solvents (e.g., DMSO or acetone) compared to non-fluorinated benzaldehydes.

- Stability : The aldehyde group is prone to oxidation, but fluorine’s electron-withdrawing effect may stabilize the molecule. In contrast, the ethynyl-substituted analog may exhibit lower stability under acidic conditions due to alkyne reactivity.

Biological Activity

5-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is an organic compound notable for its unique structure and diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C11H10FN2O

Molecular Weight : 204.20 g/mol

CAS Number : 1343968-78-4

The compound features a benzaldehyde functional group linked to a 1-methyl-1H-pyrazol-4-yl substituent, along with a fluorine atom at the second position of the benzene ring. These structural characteristics contribute to its biological activity by influencing interactions with various biological targets.

Biological Activities

This compound exhibits significant biological activities , including:

- Antitumor Activity : Studies have shown that compounds containing the pyrazole moiety can inhibit the growth of various cancer cell types, including breast (MDA-MB-231), liver (HepG2), and prostate cancers. The compound has demonstrated antiproliferative effects both in vitro and in vivo, suggesting its potential as an anticancer agent .

- Antibacterial Activity : The compound has shown effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate strong antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to its interaction with specific enzymes and pathways:

- Enzyme Inhibition : It is known to inhibit various enzymes that are crucial for cellular processes, such as cytochrome P450 enzymes involved in drug metabolism .

- Target Pathways : The compound influences the NAD+ salvage pathway, which is essential for cellular metabolism and energy production. This interaction may lead to alterations in cellular signaling pathways, particularly those involving mitogen-activated protein kinases (MAPK) .

Comparative Analysis with Similar Compounds

The following table summarizes key comparisons between this compound and structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Fluoro-2-(1H-pyrazol-3-yl)benzaldehyde | Pyrazole at position 3 | Different positioning affects biological activity |

| 5-Fluoro-N-(1-methylpyrazolyl)acetamide | Acetamide functional group | Potentially different pharmacokinetic properties |

| 5-Fluoro-N-(1-methylpyrazolyl)phenol | Phenolic hydroxyl group | Enhanced solubility and different biological interactions |

These comparisons highlight the unique characteristics of this compound while showcasing its potential as a lead structure for further medicinal chemistry development.

Case Studies and Research Findings

Numerous studies have explored the biological activities of pyrazole derivatives, including this compound:

- Anticancer Studies : Research has indicated that this compound exhibits potent antiproliferative activity against various cancer cell lines, with IC50 values demonstrating significant efficacy .

- Antibacterial Efficacy : A study evaluating the antibacterial properties reported MIC values ranging from 0.0039 to 0.025 mg/mL against key bacterial strains, underscoring its potential as an antibacterial agent .

- Mechanistic Insights : Molecular modeling studies have provided insights into how this compound interacts at the molecular level with target enzymes, which could inform future drug design efforts .

Preparation Methods

Synthetic Strategy Overview

The synthesis of 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde generally involves:

- Preparation of the substituted pyrazole ring, often starting from hydrazine derivatives.

- Introduction of the fluorine atom on the benzaldehyde ring.

- Coupling or substitution reactions to attach the pyrazolyl group to the fluorinated benzaldehyde.

Preparation of 5-fluoro-1-methyl-pyrazoles (Key Intermediate)

According to patent WO2014012975A1, 5-fluoro-1-methyl-pyrazoles can be prepared by the reaction of perfluoro-2-methyl-2-pentene with monoalkylhydrazines such as N,N-dimethylhydrazine under controlled temperature conditions. The process involves:

- Reacting hexafluoropropene dimer with water-free N,N-dimethylhydrazine in diethyl ether at -50 °C.

- Heating the intermediate at 120 °C to form the pyrazole ring.

- The methyl group is introduced via the monoalkylhydrazine reagent.

This method yields 5-fluoro-1-methyl-pyrazoles which serve as building blocks for further functionalization.

Coupling of Pyrazole and Benzaldehyde Rings

A common synthetic approach involves:

- Synthesis of 1-methyl-pyrazole derivatives.

- Electrophilic aromatic substitution or cross-coupling reactions to attach the pyrazolyl group to the fluorinated benzaldehyde.

The pyrazole ring can be synthesized via condensation of hydrazine derivatives with α,β-unsaturated ketones or chalcones, followed by functional group modifications.

Detailed Example Synthesis of Fluorobenzaldehyde-Substituted Pyrazoline Derivatives

A research article from the International Journal of Pharmaceutical Sciences Review and Research describes synthesis routes for fluorobenzaldehyde-substituted pyrazoline derivatives, which are closely related compounds. The procedure involves:

- Preparation of substituted acetophenone derivatives through methylation and selective chlorination.

- Claisen-Schmidt condensation with benzaldehyde derivatives to form chalcones.

- Cyclization of chalcones with hydrazine hydrate to form pyrazoline rings.

- Benzoylation or other acylation reactions to modify the pyrazoline nitrogen.

Although this example uses chloro and methoxy substitutions, the methodology can be adapted for fluorine substitution at the 5-position of the benzaldehyde ring.

The process steps are:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Methylation | Quinacetophenone + methyl iodide + K2CO3 in acetone | Formation of methylated acetophenone |

| 2 | Selective halogenation | 2-Hydroxy-5-methoxyacetophenone + N-chlorosuccinimide + Mg(OAc)2 in acetic acid | Introduction of halogen substituent |

| 3 | Claisen-Schmidt condensation | Acetophenone derivative + benzaldehyde + Ba(OH)2 in ethanol | Formation of chalcone intermediate |

| 4 | Cyclization | Chalcone + hydrazine hydrate in ethanol reflux | Formation of pyrazoline derivative |

| 5 | Acylation (benzoylation) | Pyrazoline + benzoyl chloride + K2CO3 in dichloromethane | Benzoylated pyrazoline derivative |

Yields are typically high (80-96%) and purity is confirmed by HPLC, NMR, LC-MS, and other spectral methods.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- The synthetic routes provide good yields (80-96%) and high purity (up to 96% by HPLC).

- Structural confirmation is achieved by IR, ^1H-NMR, ^13C-NMR, LC-MS, and GC-MS.

- The presence of fluorine and methyl-pyrazolyl substituents significantly influences the chemical reactivity and biological activity of the final compound.

- Reaction conditions such as temperature control and solvent choice are critical for selectivity and yield.

Q & A

Basic: What are established synthetic routes for 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde?

Methodological Answer:

The synthesis typically involves halogenated benzaldehyde intermediates and cross-coupling reactions. Key steps include:

- Suzuki-Miyaura Coupling : Reacting 5-fluoro-2-bromobenzaldehyde with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) at 80–90°C .

- Oxidation/Reduction : Post-coupling, oxidation with KMnO₄ or reduction with LiAlH₄ may refine substituent groups .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity.

Advanced: How can coupling reaction yields be optimized for this compound?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) with ligands like XPhos to enhance turnover .

- Solvent Systems : Use DMF or THF for better solubility of aryl boronic esters .

- Temperature Control : Microwave-assisted synthesis at 100–120°C reduces reaction time .

- Stoichiometry : Maintain a 1:1.2 molar ratio of benzaldehyde derivative to pyrazole boronate to minimize side products .

Basic: What spectroscopic techniques are used for structural characterization?

Methodological Answer:

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies fluorine coupling patterns and pyrazole ring protons. The aldehyde proton typically appears at δ 9.8–10.2 ppm .

- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (ESI-TOF) verifies molecular weight (e.g., [M+H]⁺ at m/z 234.08) .

Advanced: How do fluorine and pyrazole substituents influence electronic properties and reactivity?

Methodological Answer:

- Electron-Withdrawing Effects : Fluorine decreases electron density at the benzaldehyde ring, directing electrophilic substitution to meta positions .

- Pyrazole Coordination : The pyrazole nitrogen can act as a ligand in metal complexes, altering catalytic activity in downstream reactions .

- Solubility : Polar solvents (DMSO, ethanol) enhance solubility due to the pyrazole’s hydrogen-bonding capacity .

Basic: What are common impurities observed during synthesis, and how are they resolved?

Methodological Answer:

- By-Products : Unreacted boronate esters or debrominated intermediates.

- Detection : TLC (silica, hexane:EtOAc 3:1) or HPLC (C18 column, acetonitrile/water gradient) .

- Mitigation : Use scavenger resins (e.g., QuadraSil® MP) or repetitive recrystallization (ethanol/water) .

Advanced: How can computational modeling predict biological interactions of this compound?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets (e.g., kinases, GPCRs). The aldehyde group may form Schiff bases with lysine residues .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic environments .

- ADMET Prediction : SwissADME predicts logP (~2.5) and blood-brain barrier permeability, guiding toxicity studies .

Basic: What are standard protocols for evaluating stability under storage?

Methodological Answer:

- Accelerated Degradation : Store at 40°C/75% RH for 4 weeks; monitor via HPLC for aldehyde oxidation (e.g., to carboxylic acid) .

- Light Sensitivity : UV-Vis spectroscopy tracks degradation under UV light (λ = 254 nm) .

- Recommendations : Store in amber vials at -20°C under argon .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .

- Metabolic Stability : Test liver microsome stability (human vs. rodent) to explain discrepancies in IC₅₀ values .

- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity assays) to validate experimental conditions .

Basic: What solvent systems are optimal for recrystallization?

Methodological Answer:

- Solvent Screening : Use ethanol/water (7:3 v/v) for high-purity crystals .

- Temperature Gradient : Slow cooling from 60°C to 4°C enhances crystal formation .

- Characterization : Single-crystal X-ray diffraction confirms molecular packing and stereochemistry .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Core Modifications : Synthesize analogs with varying halogens (Cl, Br) or pyrazole substituents (e.g., 3-methyl vs. 3-trifluoromethyl) .

- Bioactivity Profiling : Test against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays .

- Data Analysis : Use principal component analysis (PCA) to correlate substituent electronegativity with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.